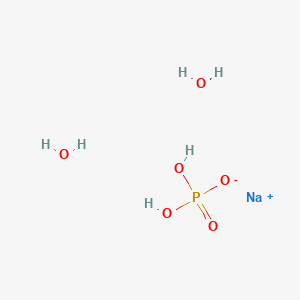

sodium;dihydrogen phosphate;dihydrate

Description

BenchChem offers high-quality sodium;dihydrogen phosphate;dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;dihydrogen phosphate;dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;dihydrogen phosphate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJGJHBYWREJQD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.OP(=O)(O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

O.O.OP(=O)(O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6NaO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Dihydrogen Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O), also known as monosodium phosphate dihydrate, is a hydrated inorganic salt of phosphoric acid.[1] It is a versatile compound widely utilized across various scientific disciplines, including pharmaceutical development, biochemistry, and analytical chemistry.[2] In the pharmaceutical industry, it serves as a crucial excipient, primarily functioning as a buffering agent to maintain pH stability in formulations.[3] Its application extends to the preparation of biological buffers and its use in various chromatography techniques. This technical guide provides a comprehensive overview of the core chemical properties of sodium dihydrogen phosphate dihydrate, complete with detailed experimental protocols and data presented for clarity and ease of comparison.

Core Chemical and Physical Properties

Sodium dihydrogen phosphate dihydrate is a white, odorless, crystalline solid.[4][5] It is known to be slightly deliquescent, meaning it has a tendency to absorb moisture from the air.[6] The key chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value | References |

| Chemical Formula | NaH₂PO₄·2H₂O | [7] |

| Molecular Weight | 156.01 g/mol | [7] |

| Appearance | White or colorless crystals or crystalline powder | [5][8] |

| Odor | Odorless | [9] |

Physicochemical Properties

| Property | Value | References |

| Melting Point | 60 °C (decomposes) | [10] |

| Density | 1.915 g/cm³ | [10] |

| pH (5% w/v solution) | 4.2 - 4.5 | [11] |

| pKa of H₂PO₄⁻ | 6.8 - 7.2 | [12] |

Solubility Profile

| Solvent | Solubility | References |

| Water | 850 g/L at 20 °C | [10] |

| Ethanol | Very slightly soluble/Insoluble | [8][13] |

| Glycerol | Soluble | [14] |

| Chloroform | Insoluble | [7][15] |

| Ether | Insoluble | [7][15] |

| Methanol | Sparingly soluble | [14] |

| Acetone | Insoluble | [15] |

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of sodium dihydrogen phosphate dihydrate.

Determination of pH

The pH of a sodium dihydrogen phosphate dihydrate solution is a critical parameter, particularly when used as a buffer.

Methodology:

-

Preparation of Solution: Accurately weigh 5.0 g of sodium dihydrogen phosphate dihydrate and dissolve it in approximately 90 mL of purified, carbon dioxide-free water in a 100 mL volumetric flask.

-

Volume Adjustment: Once dissolved, dilute the solution to the 100 mL mark with the same purified water and mix thoroughly.

-

pH Measurement: Calibrate a pH meter using standard buffer solutions.

-

Analysis: Immerse the calibrated electrode in the prepared 5% solution and record the pH reading once it has stabilized.[11]

Assay (Alkalimetric Titration)

This method determines the purity of the substance.

Methodology:

-

Sample Preparation: Accurately weigh approximately 2.5 g of the previously dried substance and dissolve it in 40 mL of water.

-

Titration: Titrate the solution with 1 M sodium hydroxide (B78521) VS, determining the endpoint potentiometrically.

-

Calculation: Each mL of 1 M sodium hydroxide is equivalent to 120.0 mg of NaH₂PO₄.[11]

Determination of Melting Point

The melting point is a key indicator of purity. For the dihydrate, this is the temperature at which it loses its water of hydration.

Methodology:

-

Sample Preparation: Place a small quantity of the finely powdered substance into a capillary tube, ensuring the packed height is between 2-3 mm.

-

Apparatus: Use a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of approximately 1 °C per minute.

-

Observation: Record the temperature at which the substance is observed to melt or decompose. For sodium dihydrogen phosphate dihydrate, this is the point at which it begins to lose its water of hydration, which occurs at approximately 60 °C.[10][16]

Determination of Density (Pycnometer Method)

This protocol outlines the determination of the density of the solid crystalline form.

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer and weigh it (m₁).[1][17][18]

-

Sample Addition: Introduce a known mass of sodium dihydrogen phosphate dihydrate crystals into the pycnometer and weigh it again (m₂).[1][17][18]

-

Liquid Addition: Fill the pycnometer containing the sample with a liquid of known density (e.g., a saturated solution of the salt to prevent dissolution, or an inert solvent in which it is insoluble) and weigh it (m₃).[1][17][18]

-

Final Weighing: Empty and clean the pycnometer, then fill it completely with the same liquid and weigh it (m₄).[1][17][18]

-

Calculation: The density (ρ) of the solid is calculated using the following formula: ρ = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid where ρ_liquid is the density of the liquid used.

Solubility Determination

This protocol can be adapted for various solvents.

Methodology:

-

Saturation: Add an excess amount of sodium dihydrogen phosphate dihydrate to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration may be necessary.

-

Analysis: Determine the concentration of the dissolved solid in the aliquot. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as titration or spectroscopy.

-

Calculation: Express the solubility as grams of solute per liter of solvent.

Thermal Decomposition (Thermogravimetric Analysis - TGA)

TGA is used to study the thermal stability and decomposition profile.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan in the TGA instrument.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 300 °C).[19]

-

Data Analysis: Record the weight loss as a function of temperature. The resulting thermogram will show distinct steps corresponding to the loss of water of hydration and subsequent decomposition. On heating, the dihydrate loses its two water molecules to become anhydrous around 100 °C.[6] Further heating leads to the formation of sodium acid pyrophosphate (Na₂H₂P₂O₇) at approximately 190-204 °C, and then sodium metaphosphate (NaPO₃) at 204-244 °C.[4]

Signaling Pathways and Logical Relationships

The primary chemical behavior of sodium dihydrogen phosphate dihydrate in solution is its dissociation and its role in the phosphate buffer system.

Caption: Dissociation of sodium dihydrogen phosphate dihydrate in water and its role in the phosphate buffer system.

The above diagram illustrates the dissolution of solid sodium dihydrogen phosphate dihydrate in water, yielding sodium cations, dihydrogen phosphate anions, and water molecules. The dihydrogen phosphate anion then acts as a weak acid in the phosphate buffer system, in equilibrium with its conjugate base, the hydrogen phosphate anion.

Quality Control Workflow

A robust quality control workflow is essential to ensure the identity, purity, and quality of sodium dihydrogen phosphate dihydrate for pharmaceutical applications.

Caption: A typical quality control workflow for sodium dihydrogen phosphate dihydrate in a pharmaceutical setting.

This workflow outlines the key steps from the receipt of the raw material to its final release or rejection. It includes sampling followed by a series of identification, purity, and physical tests to ensure the material conforms to the required specifications.

References

- 1. scribd.com [scribd.com]

- 2. 13472-35-0・Sodium Dihydrogen Phosphate Dihydrate [CertiPro:JPE,USP,Ph.Eur.,Endotoxin test]・197-18497・191-18495[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. Sodium Phosphate Monobasic Monohydrate | 10049-21-5 [chemicalbook.com]

- 7. fao.org [fao.org]

- 8. Monosodium Phosphate or Sodium Phosphate Monobasic Suppliers [mubychem.com]

- 9. Monosodium phosphate | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. uspbpep.com [uspbpep.com]

- 12. Monosodium phosphate - Wikipedia [en.wikipedia.org]

- 13. Monosodium Phosphate - Pinnacle Pharma LLC [pinnaclepharmallc.com]

- 14. Liquid–Liquid Equilibrium of Dipotassium Hydrogen Phosphate/Sodium Dihydrogen Phosphate + Butane-1,4-diol + Water Systems: Experimental Measurement and Correlation | Semantic Scholar [semanticscholar.org]

- 15. chembk.com [chembk.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fpharm.uniba.sk [fpharm.uniba.sk]

- 18. che.utah.edu [che.utah.edu]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

Sodium dihydrogen phosphate (B84403), in its dihydrate form (NaH₂PO₄·2H₂O), is a versatile and widely utilized inorganic compound in scientific research and pharmaceutical development. As a sodium salt of phosphoric acid, it is integral to the formulation of buffer systems critical for maintaining physiological pH in a vast array of biological and chemical applications. This guide provides a comprehensive overview of its molecular characteristics, structural properties, and practical applications, with a focus on its role in buffer preparation.

Molecular Weight and Chemical Structure

Sodium dihydrogen phosphate dihydrate is the hydrated form of monosodium phosphate, containing two molecules of water of hydration. It consists of a sodium cation (Na⁺), a dihydrogen phosphate anion (H₂PO₄⁻), and two water molecules.[1]

-

Chemical Formula: NaH₂PO₄·2H₂O

-

Synonyms: Monobasic sodium phosphate dihydrate, Sodium biphosphate dihydrate[1][2][10]

The dihydrogen phosphate anion (H₂PO₄⁻) is the conjugate acid in the phosphate buffer system, which is fundamental to its primary function in pH regulation.[7][8]

Crystal Structure

The crystalline structure of sodium dihydrogen phosphate dihydrate is orthorhombic and belongs to the acentric space group P2l2l21.[11][12] The phosphate tetrahedra within the crystal lattice are interconnected through a network of hydrogen bonds.[12] This specific arrangement gives rise to its characteristic physical properties. Large, optically transparent single crystals can be grown from aqueous solutions.[11][13]

Physicochemical Properties

The quantitative properties of NaH₂PO₄·2H₂O are summarized below. This data is essential for its precise use in experimental and formulation settings.

| Property | Value | Citations |

| Molecular Weight | 156.01 g/mol | [2][5][6][7][9] |

| Appearance | White, odorless, crystalline powder or crystals | [3][11] |

| Density | 1.915 g/cm³ | [5][9] |

| Melting Point | 60 °C (loses water of crystallization) | [3] |

| Solubility in Water | Highly soluble | [3] |

| pH (50 mg/mL solution) | 4.0 - 4.5 | [3] |

| Crystal System | Orthorhombic | [11][12] |

| Space Group | P2l2l21 | [11][12][13] |

Core Application: Phosphate Buffer Systems

The most prominent application of NaH₂PO₄·2H₂O in research and drug development is as a component of phosphate buffers, including the widely used phosphate-buffered saline (PBS). The dihydrogen phosphate ion (H₂PO₄⁻) acts as a weak acid, which, in combination with its conjugate base, the monohydrogen phosphate ion (HPO₄²⁻, typically from disodium (B8443419) phosphate, Na₂HPO₄), resists changes in pH.[7][8] This buffering action is most effective around the second pKa of phosphoric acid, which is approximately 7.2, making it ideal for simulating physiological conditions.[7]

Mechanism of Buffering Action

The phosphate buffer system maintains pH by absorbing excess acid or base.

-

When a strong base is added, the weak acid (H₂PO₄⁻) donates a proton to neutralize it: H₂PO₄⁻ + OH⁻ → HPO₄²⁻ + H₂O

-

When a strong acid is added, the weak base (HPO₄²⁻) accepts a proton: HPO₄²⁻ + H⁺ → H₂PO₄⁻

Experimental Protocol: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)

This protocol details the preparation of a standard 0.1 M sodium phosphate buffer by combining stock solutions of the acidic (NaH₂PO₄) and basic (Na₂HPO₄) components.

Materials:

-

Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O, MW: 156.01 g/mol )

-

Disodium Hydrogen Phosphate Dihydrate (Na₂HPO₄·2H₂O, MW: 178.0 g/mol ) or another hydrate/anhydrous form (adjust mass accordingly)

-

Distilled or deionized water (ddH₂O)

-

Volumetric flasks (1 L)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

Methodology:

Step 1: Prepare 0.2 M Stock Solution A (NaH₂PO₄)

-

Weigh out 31.21 g of NaH₂PO₄·2H₂O.[6]

-

Dissolve the solid in approximately 800 mL of ddH₂O in a beaker using a magnetic stirrer.

-

Once fully dissolved, transfer the solution to a 1 L volumetric flask.

-

Add ddH₂O to bring the final volume to the 1 L mark. Mix thoroughly. This is your 0.2 M NaH₂PO₄ solution.

Step 2: Prepare 0.2 M Stock Solution B (Na₂HPO₄)

-

Weigh out 35.61 g of Na₂HPO₄·2H₂O.[2]

-

Dissolve the solid in approximately 800 mL of ddH₂O in a separate beaker.

-

Once dissolved, transfer the solution to a second 1 L volumetric flask.

-

Add ddH₂O to bring the final volume to the 1 L mark. Mix thoroughly. This is your 0.2 M Na₂HPO₄ solution.

Step 3: Prepare 1 L of 0.1 M Phosphate Buffer (pH 7.4)

-

In a new beaker or flask, combine the following volumes of the stock solutions:

-

95 mL of 0.2 M Stock Solution A (NaH₂PO₄)

-

405 mL of 0.2 M Stock Solution B (Na₂HPO₄) (Note: These volumes are derived from buffer tables to achieve a pH of approximately 7.4. The ratio of the basic to the acidic component is high, as the target pH is above the pKa₂ of phosphoric acid.)[6]

-

-

Add 500 mL of ddH₂O to dilute the buffer to a final concentration of 0.1 M and a final volume of 1 L.[12]

-

Mix the solution thoroughly.

-

Verify the pH using a calibrated pH meter. If necessary, adjust the pH by adding small amounts of Stock Solution A to lower the pH or Stock Solution B to raise it.

Visualized Workflow and Relationships

The following diagrams illustrate key conceptual relationships involving NaH₂PO₄·2H₂O.

Caption: Workflow for preparing 0.1 M sodium phosphate buffer (pH 7.4).

Caption: Dissociation equilibria of phosphoric acid in an aqueous solution.

References

- 1. researchgate.net [researchgate.net]

- 2. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. stjohnslabs.com [stjohnslabs.com]

- 5. mystrica.com [mystrica.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 26.4 Acid-Base Balance – Anatomy & Physiology 2e [open.oregonstate.education]

- 9. How to Make Phosphate Buffered Saline (PBS) [thoughtco.com]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 11. youtube.com [youtube.com]

- 12. echemi.com [echemi.com]

- 13. Sodium Phosphate Buffer [novoprolabs.com]

An In-depth Technical Guide to the Aqueous Solubility of Sodium Dihydrogen Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O) in water. The document presents quantitative solubility data at various temperatures, details a standard experimental protocol for solubility determination, and includes a visual representation of the experimental workflow. This information is critical for applications in buffer preparation, formulation development, and various biochemical and pharmaceutical processes.

Introduction to Sodium Dihydrogen Phosphate Dihydrate

Sodium dihydrogen phosphate dihydrate, also known as monosodium phosphate dihydrate, is a crystalline inorganic salt with the chemical formula NaH₂PO₄·2H₂O.[1][2] It is widely utilized across various industries, including food, pharmaceuticals, and water treatment, primarily for its buffering capacity and as a source of phosphorus.[1][2] In laboratory and pharmaceutical settings, it is a key component in the formulation of phosphate buffer systems, which are essential for maintaining stable pH in biological and chemical processes.[2] The compound appears as a white, odorless, crystalline powder and is highly soluble in water, forming a mildly acidic solution.[1][2][3] Its solubility is dependent on temperature, generally increasing as the temperature rises.[4]

Quantitative Solubility Data

The solubility of sodium dihydrogen phosphate dihydrate in water increases with temperature. The following table summarizes the quantitative solubility data at different temperatures, expressed in grams of solute per 100 grams of water ( g/100 g H₂O).

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 57.7 |

| 20 | 85.2 |

| 40 | 138.2 |

Data sourced from Sigma-Aldrich solubility tables.

Experimental Protocol for Solubility Determination

The determination of aqueous solubility for a given compound like sodium dihydrogen phosphate dihydrate involves the preparation of a saturated solution at a controlled temperature and subsequent analysis of the solute concentration. The following protocol outlines a general method for this determination.

Objective: To determine the solubility of sodium dihydrogen phosphate dihydrate in water at a specific temperature.

Materials:

-

Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)

-

Distilled or deionized water

-

Temperature-controlled water bath or incubator

-

Stirring apparatus (e.g., magnetic stirrer and stir bars)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Drying oven

-

Analytical instrumentation for concentration measurement (e.g., pH meter for titration, UV-Vis spectrophotometer, or HPLC).

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of sodium dihydrogen phosphate dihydrate to a known volume of distilled water in a sealed container. The excess solid is necessary to ensure that the solution reaches saturation.

-

Place the container in a temperature-controlled water bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation of the solute upon cooling.

-

Immediately filter the withdrawn sample using a syringe filter to remove any undissolved microcrystals.

-

-

Concentration Analysis:

-

Accurately dilute the filtered, saturated solution to a concentration that falls within the analytical range of the chosen measurement technique.

-

Determine the concentration of the phosphate in the diluted solution. A common method is potentiometric titration. For instance, a known volume of the solution can be titrated with a standardized solution of sodium hydroxide, and the endpoint can be determined potentiometrically.[5]

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in the desired units, such as grams per 100 g of water or moles per liter.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of sodium dihydrogen phosphate dihydrate.

Caption: Workflow for determining the aqueous solubility of a compound.

References

An In-Depth Technical Guide to Sodium Dihydrogen Phosphate Dihydrate (CAS: 13472-35-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O), a versatile inorganic salt widely utilized across the pharmaceutical, biotechnological, and research sectors. This document details its physicochemical properties, applications, and relevant experimental protocols, offering a valuable resource for professionals in drug development and scientific research.

Physicochemical Properties

Sodium dihydrogen phosphate dihydrate is a white, odorless, crystalline powder. It is highly soluble in water and slightly soluble in alcohol.[1] The dihydrate form contains two molecules of water of hydration.[2]

| Property | Value | References |

| CAS Number | 13472-35-0 | [1] |

| Molecular Formula | NaH₂PO₄·2H₂O | [1] |

| Molecular Weight | 156.01 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 60 °C (decomposes) | |

| Density | 1.915 g/cm³ | |

| Solubility in Water | 850 g/L | |

| pH (5% solution) | 4.0 - 4.5 | |

| pKa2 of Phosphoric Acid | 7.21 |

Applications in Research and Drug Development

Sodium dihydrogen phosphate dihydrate's primary function in pharmaceutical and research settings is as a buffering agent to maintain pH stability in various formulations and solutions.[3] Its ability to form a buffer system in the physiological pH range makes it an essential excipient in parenteral, ophthalmic, and other drug products.[3][4][5]

Key Applications:

-

Buffering Agent: It is a critical component of phosphate-buffered saline (PBS), a solution isotonic to human fluids and commonly used in cell culture, molecular biology, and biochemical assays.[6] In pharmaceutical formulations, it helps maintain the stability and solubility of active pharmaceutical ingredients (APIs).[3]

-

Excipient in Parenteral Formulations: It is used in intravenous solutions to maintain pH and as a source of phosphate.[1][3]

-

Component of Ophthalmic Solutions: It helps to maintain the pH of eye drops within a range that is comfortable for the eye and ensures the stability of the active drug.[4][5]

-

Bulking Agent in Lyophilization: In freeze-drying, it can be used to provide structure to the lyophilized cake, ensuring its integrity and facilitating reconstitution.

-

Component in Protein Crystallization: Phosphate is a common component of screening solutions used to induce the crystallization of proteins for structural studies.

-

Molecular Biology: It is a key ingredient in buffers used for electrophoresis and PCR.[7]

Role in Biological Signaling Pathways

Phosphate is a fundamental component in numerous cellular signaling pathways, acting as a key modulator of protein function through phosphorylation and dephosphorylation events. This process, catalyzed by kinases and phosphatases respectively, acts as a molecular switch to control cellular processes.

Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8][9] The activation of this pathway is dependent on a series of phosphorylation events, where phosphate groups are transferred to and activate downstream proteins. Extracellular signals, such as growth factors, initiate the cascade by activating Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.[8][9][10]

PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is another crucial intracellular cascade that governs cell survival, growth, and metabolism.[2][11] The activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). PIP3 then acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This recruitment to the plasma membrane allows for the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2.[2][12][13] Activated Akt then phosphorylates a wide range of downstream targets, influencing various cellular functions.[2]

Experimental Protocols

Preparation of 1 M Sodium Phosphate Buffer (pH 7.4)

This protocol describes the preparation of a 1 M sodium phosphate buffer stock solution.

Materials:

-

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

-

Disodium (B8443419) hydrogen phosphate dihydrate (Na₂HPO₄·2H₂O)

-

Deionized water

-

pH meter

-

Volumetric flasks

-

Stir plate and stir bar

Procedure:

-

Prepare a 1 M solution of sodium dihydrogen phosphate dihydrate: Dissolve 156.01 g of NaH₂PO₄·2H₂O in 800 mL of deionized water. Adjust the final volume to 1 L with deionized water.

-

Prepare a 1 M solution of disodium hydrogen phosphate dihydrate: Dissolve 177.99 g of Na₂HPO₄·2H₂O in 800 mL of deionized water. Adjust the final volume to 1 L with deionized water.

-

Mix the two solutions: To obtain a 1 M phosphate buffer with a pH of 7.4, mix the two solutions in the appropriate ratio. A common starting point is to add the 1 M disodium hydrogen phosphate solution to the 1 M sodium dihydrogen phosphate solution while monitoring the pH with a calibrated pH meter until the desired pH of 7.4 is reached.

-

Sterilization: The final buffer solution can be sterilized by autoclaving.

Potentiometric Titration for Assay of Sodium Dihydrogen Phosphate

This method is used to determine the purity of a sodium dihydrogen phosphate sample.[14]

Materials:

-

Sodium dihydrogen phosphate dihydrate sample

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (B78521) (NaOH)

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.7000 g of the dried sodium dihydrogen phosphate sample and dissolve it in 50 mL of 0.1 N HCl in a beaker.[14]

-

Titration: Place the beaker on a stir plate and immerse the pH electrode in the solution.

-

Titrate the solution with 0.1 N NaOH. Record the volume of NaOH added and the corresponding pH at regular intervals.[14]

-

Continue the titration until the pH is above 10.

-

Endpoint Determination: Plot the pH versus the volume of NaOH added. The equivalence point is the point of the steepest slope on the titration curve. Alternatively, calculate the first and second derivatives of the titration curve to determine the two inflection points, which correspond to the neutralization of the excess HCl and the conversion of dihydrogen phosphate to monohydrogen phosphate.[14]

-

Calculation: The volume of NaOH used between the two inflection points is used to calculate the percentage of NaH₂PO₄ in the sample.[14]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the quantification of phosphate in pharmaceutical formulations using HPLC with suppressed conductivity detection.

Materials:

-

HPLC system with a suppressed conductivity detector

-

Anion-exchange column (e.g., Dionex IonPac AS11)

-

Sodium hydroxide (NaOH) solution (e.g., 20 mM) as the mobile phase

-

Sodium dihydrogen phosphate dihydrate reference standard

-

Pharmaceutical formulation sample

-

Volumetric flasks and pipettes

-

0.45 µm syringe filters

Procedure:

-

Standard Preparation: Prepare a stock solution of the sodium dihydrogen phosphate dihydrate reference standard in deionized water. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh or measure the pharmaceutical formulation and dissolve or dilute it in deionized water to a known volume. The final concentration should fall within the range of the calibration standards. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Anion-exchange column

-

Mobile Phase: 20 mM NaOH

-

Flow Rate: 2 mL/min

-

Injection Volume: 25 µL

-

Detection: Suppressed conductivity

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the phosphate peak against the concentration of the standards. Determine the concentration of phosphate in the sample by interpolating its peak area on the calibration curve.

Safety and Handling

Sodium dihydrogen phosphate dihydrate is generally considered safe for its intended uses. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation.[4] It is important to wear personal protective equipment, such as gloves and safety glasses, when handling the powder. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse the mouth with water and seek medical attention.

Conclusion

Sodium dihydrogen phosphate dihydrate is a highly versatile and essential compound in research and drug development. Its well-characterized physicochemical properties, particularly its buffering capacity, make it an indispensable excipient in a wide range of pharmaceutical formulations. A thorough understanding of its properties and the appropriate experimental protocols for its use is crucial for researchers and scientists in these fields.

References

- 1. edu.cdhb.health.nz [edu.cdhb.health.nz]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. US5034230A - Anti-allergic ophthalmics - Google Patents [patents.google.com]

- 5. CN102014920A - Eye-drop preparation and use thereof - Google Patents [patents.google.com]

- 6. Sodium Phosphate Buffer [novoprolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. fao.org [fao.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O), a hydrated salt of phosphoric acid, is a versatile and widely utilized compound in various scientific and industrial applications. Its utility as a buffering agent, pH regulator, and reagent in numerous chemical and biological processes necessitates a thorough understanding of its fundamental physical and chemical characteristics.[1][2] This technical guide provides a comprehensive overview of the core properties of sodium dihydrogen phosphate dihydrate, including detailed experimental protocols for their determination and visual representations of key experimental workflows. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

Sodium dihydrogen phosphate dihydrate is a white, odorless, crystalline solid.[1][2][3] It is highly soluble in water and forms a mildly acidic solution.[1][2] This compound is slightly deliquescent, meaning it can absorb moisture from the air, and thus requires storage in a dry environment.[1][3]

Quantitative Physical Properties

The key physical properties of sodium dihydrogen phosphate dihydrate are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 156.01 | g/mol |

| Appearance | White, crystalline powder or crystals | - |

| Melting Point | 60 | °C |

| Density | 1.915 | g/cm³ at 20 °C |

| Bulk Density | 1000 | kg/m ³ |

| Solubility in Water | 850 | g/L at 20 °C |

Quantitative Chemical Properties

The chemical behavior of sodium dihydrogen phosphate dihydrate is primarily governed by the dihydrogen phosphate anion (H₂PO₄⁻). Its ability to act as a weak acid is fundamental to its application as a buffering agent.

| Property | Value | Conditions |

| pH of Aqueous Solution | 4.0 - 4.5 | 50 g/L in H₂O at 25 °C |

| pKa of H₂PO₄⁻ | 6.8 - 7.2 | - |

| Loss on Drying | 21.5 - 24.0 | at 130 °C |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of sodium dihydrogen phosphate dihydrate.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid can be determined by observing the temperature at which the substance transitions from a solid to a liquid phase. The capillary method is a common and straightforward technique for this purpose.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry NaH₂PO₄·2H₂O is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specified temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of NaH₂PO₄·2H₂O is added to a known volume of deionized water in a beaker. The mixture is stirred at a constant temperature (e.g., 20 °C) for a sufficient time to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation of Undissolved Solid: The saturated solution is allowed to stand, and the undissolved solid is separated by filtration.

-

Analysis of the Saturated Solution: A known volume of the clear, saturated filtrate is carefully transferred to a pre-weighed evaporating dish.

-

Evaporation and Weighing: The water is evaporated from the solution by gentle heating. The evaporating dish with the dry residue is then cooled in a desiccator and weighed.

-

Calculation: The mass of the dissolved solid is determined by subtracting the mass of the empty evaporating dish from the mass of the dish with the residue. The solubility is then calculated in grams per liter (g/L) of water.

Thermal Decomposition by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of NaH₂PO₄·2H₂O (typically 5-10 mg) is placed in a tared TGA crucible.

-

Instrument Setup: The crucible is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen or air) is set at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which weight loss occurs. For NaH₂PO₄·2H₂O, the initial weight loss corresponds to the loss of the two water molecules of hydration.[3] Upon further heating, it decomposes to form sodium hydrogen pyrophosphate (Na₂H₂P₂O₇) and subsequently sodium metaphosphate (NaPO₃).[3][7]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For the dihydrogen phosphate anion (H₂PO₄⁻), the pKa corresponds to the equilibrium between H₂PO₄⁻ and its conjugate base, HPO₄²⁻.

Methodology:

-

Solution Preparation: A standard solution of NaH₂PO₄·2H₂O (e.g., 0.1 M) is prepared in deionized water.

-

Titration Setup: A known volume of the NaH₂PO₄·2H₂O solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette. After each addition, the solution is stirred, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the H₂PO₄⁻ has been converted to HPO₄²⁻. This point corresponds to the midpoint of the buffer region in the titration curve.

Crystal Structure Determination by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

Methodology:

-

Crystal Growth: A single crystal of NaH₂PO₄·2H₂O of suitable size and quality is grown from an aqueous solution.

-

Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and angles are recorded.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms in the unit cell can be determined. This initial model is then refined to obtain the final crystal structure. The crystal structure of NaH₂PO₄·2H₂O is orthorhombic with the space group P2₁2₁2₁.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of NaH₂PO₄·2H₂O is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates.

-

Spectral Acquisition: The sample is placed in the sample holder of an IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

-

Data Analysis: The resulting IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the chemical bonds within the NaH₂PO₄⁻ ion and the water molecules.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of key experimental procedures.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of sodium dihydrogen phosphate dihydrate. The tabulated data offers a quick reference for its key characteristics, while the elaborated experimental protocols furnish the necessary details for their accurate determination in a laboratory setting. The visualized workflows provide a clear and logical representation of these experimental processes. A comprehensive understanding of these properties is paramount for the effective and safe utilization of NaH₂PO₄·2H₂O in research, scientific analysis, and the development of pharmaceutical formulations.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. docsity.com [docsity.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Solubility Rules for Inorganic Compounds [thoughtco.com]

- 7. m.youtube.com [m.youtube.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Critical Role of Hydration Water in the Structure and Stability of Sodium Dihydrogen Phosphate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the integral role of water molecules in the crystal lattice of sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O). Understanding the structural and functional significance of this hydration water is paramount for applications in biological buffers, pharmaceutical formulations, and nanocomposite synthesis, where stability and physicochemical properties are critical.

Crystal Structure and the Hydrogen Bonding Network

Sodium dihydrogen phosphate dihydrate crystallizes in the orthorhombic system, specifically in the P2₁2₁2₁ space group.[1] The water molecules of hydration are not merely entrapped within the crystal lattice; they are fundamental to its structural integrity. Through a complex network of hydrogen bonds, they connect the dihydrogen phosphate (H₂PO₄⁻) tetrahedra, creating a stable, three-dimensional framework.

A seminal study combining X-ray and neutron diffraction has elucidated the precise arrangement of atoms and the nature of these hydrogen bonds.[1][2] The two water molecules are crystallographically distinct and participate in both strong and weak hydrogen bonding interactions. The acidic protons of the H₂PO₄⁻ anion form strong hydrogen bonds with oxygen atoms of adjacent phosphate groups.[1][2] The water molecules, in turn, act as both donors and acceptors of hydrogen bonds, linking the phosphate tetrahedra and coordinating with the sodium cations. This intricate network of hydrogen bonds dictates the crystal packing and contributes significantly to the overall stability of the hydrated salt.

Quantitative Crystallographic Data

The crystallographic parameters and key hydrogen bond lengths are summarized in the table below, derived from X-ray and neutron diffraction data.[1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameters | a = 7.275 Å, b = 11.384 Å, c = 6.606 Å |

| Strong H-Bond Lengths (Acidic Protons) | 2.577 Å and 2.536 Å |

| Weak H-Bond involving Water | 3.106 Å |

Visualization of the Hydrogen Bonding Network

The following diagram illustrates the fundamental role of water molecules in bridging the phosphate tetrahedra through hydrogen bonds, creating a stable crystal lattice.

Caption: Role of water in bridging phosphate groups.

Thermal Decomposition and the Stepwise Dehydration Process

The hydration water in sodium dihydrogen phosphate dihydrate is lost upon heating in a well-defined, multi-step process. This thermal decomposition is a critical consideration in manufacturing, storage, and formulation, as the loss of water leads to significant changes in the material's properties and the formation of new chemical species. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing this process.

The dehydration typically proceeds in two main stages, followed by condensation reactions at higher temperatures:

-

Loss of the first water molecule: The dihydrate transforms into the monohydrate (NaH₂PO₄·H₂O).

-

Loss of the second water molecule: The monohydrate converts to the anhydrous form (NaH₂PO₄).

Further heating leads to the condensation of the anhydrous salt into sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇) and subsequently to sodium metaphosphate (NaPO₃).

Quantitative Thermal Analysis Data

The following table summarizes the key temperature ranges for the dehydration and condensation processes as determined by thermo-Raman spectroscopy.[3]

| Process | Temperature Range (°C) | Product |

| First Dehydration Step | 42 - 52 | NaH₂PO₄·H₂O |

| Second Dehydration Step | 60 - 72 | NaH₂PO₄ |

| First Condensation | 212 - 224 | Na₂H₂P₂O₇ |

| Second Condensation | 260 - 360 | NaPO₃ |

Visualization of the Thermal Decomposition Pathway

The logical progression of the thermal decomposition of sodium dihydrogen phosphate dihydrate is depicted in the following diagram.

References

An In-depth Technical Guide to the pKa of Sodium Dihydrogen Phosphate for Buffer Preparation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles underlying the use of sodium dihydrogen phosphate (B84403) in buffer preparation, a cornerstone of experimental reproducibility in biological and pharmaceutical sciences. A precise understanding of the pKa values of phosphoric acid is critical for creating stable, reliable buffer systems.

Core Concepts: Polyprotic Acid Equilibria

Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons in a stepwise manner. Each dissociation step is characterized by a unique acid dissociation constant (Ka), more conveniently expressed on a logarithmic scale as the pKa. These values are fundamental to preparing phosphate buffers at a desired pH.

The three dissociation equilibria are:

-

H₃PO₄ ⇌ H₂PO₄⁻ + H⁺

-

H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺

-

HPO₄²⁻ ⇌ PO₄³⁻ + H⁺

The buffering capacity of a solution is maximal when the pH is equal to the pKa of the acid-base pair.[1] For the widely used neutral pH range in biological research (approximately pH 6.0 to 8.0), the second dissociation step is the most relevant. This equilibrium involves the dihydrogen phosphate ion (H₂PO₄⁻), which acts as the weak acid, and the monohydrogen phosphate ion (HPO₄²⁻), which acts as its conjugate base.

The pKa for this specific equilibrium (pKa₂) is approximately 7.20.[2][3][4][5] This makes the sodium dihydrogen phosphate/disodium hydrogen phosphate system an excellent choice for buffering applications in cell culture, enzyme assays, and pharmaceutical formulations.

Quantitative Data: pKa Values of Phosphoric Acid

The successive pKa values for phosphoric acid are distinct, allowing for the creation of effective buffers over several pH ranges.[2][6]

| pKa Value | Equilibrium Species (Acid / Conjugate Base) | pKa at 25°C | Optimal Buffering pH Range |

| pKa₁ | H₃PO₄ / H₂PO₄⁻ | 2.15[3][4] | 1.15 - 3.15 |

| pKa₂ | H₂PO₄⁻ / HPO₄²⁻ | 7.20[2][3][4] | 6.20 - 8.20 |

| pKa₃ | HPO₄²⁻ / PO₄³⁻ | 12.38[4] | 11.38 - 13.38 |

Table 1: Dissociation constants of phosphoric acid and their corresponding optimal buffering ranges.

The Henderson-Hasselbalch Equation: The Foundation of Buffer Calculation

The Henderson-Hasselbalch equation is a fundamental formula used to estimate the pH of a buffer solution and to calculate the required ratio of the conjugate base to the weak acid for a desired pH.[6][7][8][9]

The equation is:

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

pH is the desired pH of the buffer.

-

pKa is the acid dissociation constant of the weak acid (for a phosphate buffer around neutral pH, pKa₂ ≈ 7.20).

-

[A⁻] is the molar concentration of the conjugate base (e.g., Na₂HPO₄).

-

[HA] is the molar concentration of the weak acid (e.g., NaH₂PO₄).

This equation illustrates that when the concentrations of the weak acid and its conjugate base are equal ([A⁻]/[HA] = 1), the pH of the solution is equal to the pKa.[1]

Logical Relationship of Phosphate Species

The following diagram illustrates the stepwise dissociation of phosphoric acid, highlighting the key equilibrium for preparing a buffer near neutral pH.

Experimental Protocol: Preparation of a 0.1 M Sodium Phosphate Buffer (pH 7.4)

This protocol details a common and reliable method for preparing a phosphate buffer by starting with the acidic component (sodium dihydrogen phosphate) and titrating with a strong base (NaOH) to the target pH. This method avoids the need to prepare two separate phosphate solutions.

Materials and Equipment:

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, MW = 137.99 g/mol )

-

Sodium hydroxide (B78521) (NaOH) solution, 1 M

-

Deionized or distilled water

-

Calibrated pH meter with a temperature probe

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Graduated cylinders

-

Beakers

Workflow for Buffer Preparation:

References

- 1. Khan Academy [khanacademy.org]

- 2. Phosphoric acid - Wikipedia [en.wikipedia.org]

- 3. Phosphoric Acid [commonorganicchemistry.com]

- 4. global.oup.com [global.oup.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Henderson-Hasselbalch Equation | ChemTalk [chemistrytalk.org]

- 9. study.com [study.com]

Theoretical pH of Sodium Dihydrogen Phosphate Dihydrate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the pH of sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O) solutions. This information is critical for professionals in research, and drug development, where precise pH control is paramount for experimental validity and formulation stability.

Introduction: The Acidic Nature of Sodium Dihydrogen Phosphate

Sodium dihydrogen phosphate dihydrate is the sodium salt of phosphoric acid, an acidulant, and a sequestering agent. When dissolved in water, it dissociates to release sodium ions (Na⁺) and dihydrogen phosphate ions (H₂PO₄⁻). The dihydrogen phosphate ion is the conjugate base of phosphoric acid (H₃PO₄) and the conjugate acid of the hydrogen phosphate ion (HPO₄²⁻). It is this dihydrogen phosphate ion that imparts a weakly acidic character to the solution.

The acidic nature of the solution arises from the partial dissociation of the dihydrogen phosphate ion, which releases a proton (H⁺) into the solution, thereby lowering the pH. This equilibrium is fundamental to the use of sodium dihydrogen phosphate in the preparation of phosphate buffer systems, which are extensively used in biological and chemical research to maintain a stable pH.

Theoretical pH Calculation

The pH of a sodium dihydrogen phosphate dihydrate solution can be theoretically calculated by considering the dissociation of the dihydrogen phosphate ion (H₂PO₄⁻), which acts as a weak acid.

The equilibrium reaction in water is as follows:

H₂PO₄⁻(aq) ⇌ H⁺(aq) + HPO₄²⁻(aq)

The acid dissociation constant (Ka) for this reaction, specifically the second dissociation constant of phosphoric acid (Ka₂), is approximately 6.2 x 10⁻⁸ at 25°C.[1]

The pH of the solution can be calculated using the following formula for a weak acid:

pH = -log[H⁺]

Where [H⁺] is the hydrogen ion concentration at equilibrium. To find [H⁺], we can use the Ka expression:

Ka = ([H⁺][HPO₄²⁻]) / [H₂PO₄⁻]

For a solution of sodium dihydrogen phosphate, we can assume that the initial concentration of H⁺ and HPO₄²⁻ is negligible. Therefore, at equilibrium, [H⁺] ≈ [HPO₄²⁻] = x, and the concentration of undissociated H₂PO₄⁻ will be its initial concentration (C) minus the amount that has dissociated (x), i.e., [H₂PO₄⁻] = C - x.

The equation then becomes:

Ka = x² / (C - x)

For most laboratory applications, the dissociation of the dihydrogen phosphate ion is minimal, allowing for the simplification that C - x ≈ C. This simplifies the calculation of the hydrogen ion concentration to:

x = [H⁺] ≈ √(Ka * C)

Example Calculation

Let's calculate the theoretical pH of a 0.1 M sodium dihydrogen phosphate dihydrate solution.

Given:

-

Concentration (C) = 0.1 M

-

Ka = 6.2 x 10⁻⁸

First, calculate the hydrogen ion concentration [H⁺]:

[H⁺] ≈ √(6.2 x 10⁻⁸ * 0.1) [H⁺] ≈ √(6.2 x 10⁻⁹) [H⁺] ≈ 7.87 x 10⁻⁵ M

Next, calculate the pH:

pH = -log(7.87 x 10⁻⁵) pH ≈ 4.10

Quantitative Data Summary

The following table summarizes the key quantitative data for the theoretical pH calculation of a sodium dihydrogen phosphate dihydrate solution.

| Parameter | Symbol | Value | Reference |

| Acid Dissociation Constant of H₂PO₄⁻ | Ka | 6.2 x 10⁻⁸ | [1] |

| Molecular Weight of NaH₂PO₄·2H₂O | MW | 156.01 g/mol | |

| Theoretical pH of a 0.1 M Solution | pH | ~4.10 | Calculated |

| Theoretical pH of a 0.01 M Solution | pH | ~4.60 | Calculated |

| Theoretical pH of a 1 M Solution | pH | ~3.60 | Calculated |

Experimental Protocol: Preparation and pH Measurement

This section provides a detailed methodology for the preparation of a sodium dihydrogen phosphate dihydrate solution and the subsequent measurement of its pH.

Materials and Equipment

-

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O), analytical grade

-

Deionized or distilled water

-

Analytical balance

-

Volumetric flask (e.g., 100 mL, 500 mL, or 1 L)

-

Beaker

-

Magnetic stirrer and stir bar

-

Calibrated pH meter with a glass electrode

-

Standard pH buffers (e.g., pH 4.00, 7.00, and 10.00) for calibration

Solution Preparation (for a 0.1 M Solution)

-

Calculate the required mass: To prepare a 0.1 M solution, calculate the mass of sodium dihydrogen phosphate dihydrate needed. For 1 liter of solution: Mass = Molarity × Molecular Weight × Volume Mass = 0.1 mol/L × 156.01 g/mol × 1 L = 15.601 g

-

Weigh the solute: Accurately weigh out 15.601 g of sodium dihydrogen phosphate dihydrate using an analytical balance.

-

Dissolve the solute: Transfer the weighed solid into a beaker containing approximately 80% of the final desired volume of deionized water (e.g., 800 mL for a 1 L solution). Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved.

-

Transfer to a volumetric flask: Carefully transfer the dissolved solution into a 1 L volumetric flask.

-

Bring to final volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize the solution: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

pH Measurement

-

Calibrate the pH meter: Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers (e.g., pH 4.00 and 7.00 for an acidic solution).

-

Rinse the electrode: Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

-

Measure the sample pH: Immerse the pH electrode into the prepared sodium dihydrogen phosphate dihydrate solution. Allow the reading to stabilize.

-

Record the pH: Record the stable pH value displayed on the meter.

Mandatory Visualizations

Dissociation of Sodium Dihydrogen Phosphate in Water

Caption: Dissociation of sodium dihydrogen phosphate dihydrate in water.

Experimental Workflow for pH Measurement

Caption: Workflow for preparing and measuring the pH of the solution.

References

Technical Guide: Hygroscopic Nature and Stability of Sodium Dihydrogen Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hygroscopic nature and stability of sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O). A critical excipient in pharmaceutical formulations, its interaction with water and its behavior under various environmental conditions are paramount to ensuring drug product quality, efficacy, and shelf-life. This document synthesizes key data on its moisture sorption characteristics and thermal degradation pathways. Detailed experimental protocols for characterization techniques such as Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), and High-Performance Liquid Chromatography (HPLC) are provided to facilitate robust analysis in a research and development setting.

Introduction

Sodium dihydrogen phosphate dihydrate is a commonly used buffering agent, pH modifier, and sequestrant in the pharmaceutical industry. Its chemical formula is NaH₂PO₄·2H₂O, and it is also known as monosodium phosphate dihydrate[1]. The presence of two water molecules in its crystalline structure makes it susceptible to changes in ambient humidity and temperature, which can impact its physical and chemical stability. Understanding these properties is crucial for formulation development, packaging selection, and defining appropriate storage conditions.

Hygroscopic Nature

The tendency of a material to absorb moisture from the atmosphere is known as hygroscopicity. Sodium dihydrogen phosphate dihydrate is described as a white, odorless, and slightly deliquescent crystalline powder, meaning it can absorb enough atmospheric moisture to dissolve. The crystals are known to dehydrate in dry air[2].

Critical Relative Humidity (CRH)

Moisture Sorption Isotherm

A moisture sorption isotherm is a graphical representation of the relationship between the water content of a material and the equilibrium relative humidity (ERH) at a constant temperature[3]. A typical DVS analysis subjects the material to a programmed sequence of increasing and decreasing relative humidity steps, allowing for the characterization of its sorption and desorption behavior. While a specific moisture sorption isotherm for sodium dihydrogen phosphate dihydrate was not found in the literature, a general representation of a Type II isotherm, common for crystalline solids that adsorb multilayers of water, can be anticipated.

Stability Profile

The stability of sodium dihydrogen phosphate dihydrate is primarily influenced by temperature, which can induce dehydration and subsequent chemical transformations.

Thermal Decomposition

Thermal analysis has shown that sodium dihydrogen phosphate dihydrate undergoes a multi-step decomposition process upon heating. The two molecules of water of hydration are lost in distinct stages. One study using thermo-Raman spectroscopy identified two dehydration steps: the first between 42°C and 52°C, and the second between 60°C and 72°C[4]. Another study suggests a three-step dehydration, with the complete loss of the two water molecules occurring by 122°C.

Further heating leads to condensation reactions. At approximately 205°C, it is reported to melt with decomposition, forming sodium hydrogen pyrophosphate (Na₂H₂P₂O₇). Upon continued heating to around 250°C, it can further transform into sodium metaphosphate (NaPO₃).

Data Presentation

The following tables summarize the key physical and chemical properties and thermal decomposition data for sodium dihydrogen phosphate dihydrate.

Table 1: Physical and Chemical Properties of Sodium Dihydrogen Phosphate Dihydrate

| Property | Value | Reference |

| Chemical Formula | NaH₂PO₄·2H₂O | [1] |

| Molecular Weight | 156.01 g/mol | --- |

| Appearance | White crystalline powder | [2] |

| Solubility in Water | 850 g/L at 20°C | [5] |

| pH (12 g/L solution at 25°C) | 4.5 | [5] |

| Melting Point | 60°C (decomposes) | [5] |

Table 2: Thermal Decomposition Data for Sodium Dihydrogen Phosphate Dihydrate

| Temperature Range | Event | Product(s) | Reference |

| 42°C - 72°C | Dehydration (loss of 2 H₂O) | NaH₂PO₄ | [4] |

| up to 122°C | Dehydration (loss of 2 H₂O) | NaH₂PO₄ | |

| ~205°C | Melting with Decomposition | Na₂H₂P₂O₇ | --- |

| ~250°C | Further Decomposition | NaPO₃ | --- |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the hygroscopicity and stability of sodium dihydrogen phosphate dihydrate.

Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption and desorption characteristics of the material.

Instrumentation: A DVS instrument equipped with a microbalance.

Methodology:

-

Sample Preparation: Place approximately 10-20 mg of the sodium dihydrogen phosphate dihydrate sample into the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a flow of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min).

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments) from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable weight is reached.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the moisture sorption and desorption isotherms.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and dehydration profile of the material.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Place 5-10 mg of the sodium dihydrogen phosphate dihydrate sample into an open aluminum or platinum pan.

-

Analysis Conditions:

-

Heating Rate: 10°C/min.

-

Temperature Range: Ambient to 300°C.

-

Purge Gas: Dry nitrogen at a flow rate of 50-100 mL/min.

-

-

Data Analysis: Plot the percentage weight loss as a function of temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum weight loss.

X-ray Diffraction (XRD)

Objective: To investigate changes in the crystalline structure upon hydration or dehydration.

Instrumentation: A powder X-ray diffractometer.

Methodology:

-

Sample Preparation: Gently grind the sodium dihydrogen phosphate dihydrate sample to a fine powder using a mortar and pestle. Mount the powder on a zero-background sample holder.

-

Initial Analysis: Obtain an XRD pattern of the as-received material.

-

In-situ Analysis (Optional): If available, use a humidity-controlled XRD chamber. Obtain XRD patterns at various relative humidity levels (e.g., 10%, 50%, 90% RH) to observe any changes in the crystal structure.

-

Analysis of Thermally Treated Samples: Heat the sample to specific temperatures corresponding to the dehydration steps observed in TGA (e.g., 80°C and 150°C), hold for a period, cool to room temperature, and then obtain the XRD pattern.

-

Data Analysis: Compare the XRD patterns of the treated samples with the initial pattern and reference patterns to identify any phase transformations.

High-Performance Liquid Chromatography (HPLC) Assay

Objective: To quantify the amount of sodium dihydrogen phosphate and any potential degradation products in stability studies.

Instrumentation: A high-performance liquid chromatograph with a suitable detector (e.g., UV or conductivity).

Methodology:

-

Chromatographic Conditions (Example):

-

Column: A suitable reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A buffer solution, such as 0.02 M potassium dihydrogen phosphate, adjusted to a specific pH (e.g., pH 3.0 with phosphoric acid), mixed with an organic modifier like acetonitrile (B52724) or methanol. The exact ratio will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or conductivity detection.

-

Column Temperature: 30°C.

-

-

Standard Preparation: Prepare a stock solution of sodium dihydrogen phosphate dihydrate of known concentration in a suitable solvent (e.g., water). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For stability samples, dissolve a known weight of the sample in the solvent to achieve a concentration within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of sodium dihydrogen phosphate in the samples.

Mandatory Visualizations

References

Methodological & Application

how to prepare 0.1 M sodium phosphate buffer using NaH2PO4·2H2O

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium phosphate (B84403) buffer is a widely used buffer system in biological and chemical research due to its buffering capacity within the physiological pH range. Phosphoric acid is a triprotic acid, meaning it has three protons that can dissociate, with pKa values of approximately 2.15, 7.20, and 12.32.[1] The buffering range for a sodium phosphate buffer is typically between pH 5.8 and 8.0, making it particularly useful for applications involving proteins and enzymes, such as in cell culture, chromatography, and various biochemical assays.

This protocol details the preparation of a 0.1 M sodium phosphate buffer using sodium phosphate monobasic dihydrate (NaH₂PO₄·2H₂O). The principle involves starting with the acidic component of the buffer system, the dihydrogen phosphate ion (H₂PO₄⁻), and titrating with a strong base (sodium hydroxide (B78521), NaOH) to generate the conjugate base, the monohydrogen phosphate ion (HPO₄²⁻). The final pH is determined by the relative ratio of these two ions, as described by the Henderson-Hasselbalch equation.

The relevant equilibrium for this buffer system is:

H₂PO₄⁻ (weak acid) ⇌ HPO₄²⁻ (conjugate base) + H⁺ (pKa ≈ 7.20)

Materials and Reagents

-

Sodium phosphate monobasic dihydrate (NaH₂PO₄·2H₂O) (Molecular Weight: 156.01 g/mol )[2][3]

-

Sodium hydroxide (NaOH)

-

Deionized (DI) or distilled (dH₂O) water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

-

Beakers

Experimental Protocol

This protocol outlines the steps to prepare 1 liter of 0.1 M sodium phosphate buffer.

Step 1: Prepare the 0.1 M Sodium Dihydrogen Phosphate Solution

-

Calculation: To prepare a 1 L solution of 0.1 M NaH₂PO₄·2H₂O, calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

-

Mass (g) = 0.1 mol/L × 156.01 g/mol × 1 L = 15.601 g

-

-

Dissolution:

-

Weigh out 15.601 g of NaH₂PO₄·2H₂O.

-

Add the powder to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved.

-

Step 2: Adjust the pH

-

Calibration: Calibrate the pH meter according to the manufacturer's instructions, typically using standard buffers at pH 4.0, 7.0, and 10.0.

-

Titration:

-

Place the calibrated pH electrode into the dissolved sodium phosphate solution.

-

Slowly add a concentrated solution of sodium hydroxide (e.g., 1 M or 5 M NaOH) dropwise while continuously monitoring the pH.

-

The addition of NaOH will convert the H₂PO₄⁻ ions to HPO₄²⁻ ions, causing the pH to rise.

-

Continue adding NaOH until the desired pH is reached. Exercise caution as the pH can change rapidly near the pKa (7.20).

-

Step 3: Final Volume Adjustment

-

Transfer: Once the desired pH is achieved, carefully transfer the buffer solution into a 1 L volumetric flask.

-

Dilution: Add deionized water to bring the final volume up to the 1 L mark.

-

Mixing: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Verification: Re-check the pH of the final solution to ensure it has not shifted significantly after the final dilution.

-

Storage: Store the buffer at 4°C. For long-term storage, filtration through a 0.22 µm filter is recommended to prevent microbial growth.

Data Presentation

The table below provides the approximate volumes of 1 M NaOH required to adjust 1 liter of 0.1 M NaH₂PO₄ solution to the desired pH. These values are estimates; it is crucial to use a calibrated pH meter for accurate preparation.

| Desired pH | Approx. Volume of 1 M NaOH (mL) | [H₂PO₄⁻] (M) | [HPO₄²⁻] (M) |

| 6.2 | 12.0 | 0.088 | 0.012 |

| 6.4 | 18.6 | 0.081 | 0.019 |

| 6.6 | 27.8 | 0.072 | 0.028 |

| 6.8 | 38.8 | 0.061 | 0.039 |

| 7.0 | 51.0 | 0.049 | 0.051 |

| 7.2 | 62.5 | 0.037 | 0.063 |

| 7.4 | 73.5 | 0.026 | 0.074 |

| 7.6 | 82.0 | 0.018 | 0.082 |

| 7.8 | 88.0 | 0.012 | 0.088 |

| 8.0 | 92.5 | 0.007 | 0.093 |

Calculations are based on the Henderson-Hasselbalch equation: pH = pKa + log([HPO₄²⁻]/[H₂PO₄⁻]), with a pKa of 7.20.

Mandatory Visualization

The following diagram illustrates the logical workflow for the preparation of the 0.1 M sodium phosphate buffer.

Caption: Workflow for preparing 0.1 M sodium phosphate buffer.

References

Application Notes & Protocols: The Role of Sodium Dihydrogen Phosphate Dihydrate in Phosphate Buffered Saline (PBS)

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Phosphate (B84403) Buffered Saline (PBS)

Phosphate Buffered Saline (PBS) is an isotonic buffer solution extensively used in biological and biochemical research.[1] Its primary function is to maintain a constant pH while being compatible with living cells and tissues.[2][3] PBS mimics the osmolarity and ion concentrations of human body fluids, which prevents cells from rupturing or shrinking due to osmotic stress.[4][5] This non-toxic solution is a staple in laboratories for a wide array of applications, including cell culture, sample dilution, and rinsing of cell containers.[2][6]

The Phosphate Buffer System: The Core of PBS

The buffering capacity of PBS is provided by the phosphate buffer system. This system consists of a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, hydrogen phosphate (HPO₄²⁻).[7][8] These two species exist in equilibrium and are responsible for resisting changes in pH.[9]

-

Sodium Dihydrogen Phosphate (NaH₂PO₄) serves as the primary weak acid component in the buffer.[5][10] When a base is added to the solution, the H₂PO₄⁻ ion donates a proton (H⁺) to neutralize the hydroxide (B78521) ions (OH⁻), forming HPO₄²⁻ and water.[9]

-

Disodium Hydrogen Phosphate (Na₂HPO₄) acts as the weak base. When an acid is introduced, the HPO₄²⁻ ion accepts a proton to become H₂PO₄⁻, thus minimizing the decrease in pH.[9][10]

This equilibrium is highly effective in the physiological pH range of 7.2 to 7.4, which is optimal for most cellular processes.[7] The pKa of the phosphate buffer system is approximately 6.8, allowing it to function with significant buffering power close to the neutral pH required by most biological systems.[9][10]

The Specific Role of Sodium Dihydrogen Phosphate Dihydrate

Sodium Dihydrogen Phosphate is available in various hydrated forms, including the anhydrous (NaH₂PO₄), monohydrate (NaH₂PO₄·H₂O), and dihydrate (NaH₂PO₄·2H₂O) forms. When preparing PBS, it is critical to use the correct mass of the specific hydrate (B1144303) to achieve the desired molar concentration, as their molecular weights differ. The dihydrate form contains two water molecules per formula unit, increasing its molecular weight compared to the anhydrous or monohydrate forms. This must be accounted for in calculations to ensure the final buffer has the correct composition and performance characteristics.

Key Applications

The stability and physiological compatibility of PBS make it indispensable for:

-

Cell Culture: Used for washing cells, as a transport medium, and for diluting substances before adding them to the culture.[6]

-

Biochemical Assays: Provides a stable pH environment for enzymatic reactions.[11]

-

Immunohistochemistry (IHC): Employed for washing tissue sections and diluting antibodies.[12]

-

Protein and Nucleic Acid Manipulation: Used in DNA/RNA extraction and purification to maintain a stable pH.[6]

-

Chromatography: Utilized in the preparation of mobile phases where precise pH control is necessary for effective separation.[11]

Quantitative Data: PBS Formulations

The following table summarizes the components for preparing common 1X and 10X PBS solutions. Note that various recipes exist; the ones presented here are widely used. When substituting one hydrate form of a salt for another, it is essential to recalculate the required mass based on the difference in molecular weight.

| Component | Chemical Formula | 1X PBS (g/L) | 1X PBS Molarity (mM) | 10X PBS (g/L) | 10X PBS Molarity (mM) |

| Sodium Chloride | NaCl | 8.0 | 137 | 80.0 | 1370 |

| Potassium Chloride | KCl | 0.2 | 2.7 | 2.0 | 27 |

| Disodium Hydrogen Phosphate | Na₂HPO₄ | 1.44 | 10 | 14.4 | 100 |